molecular formula C18H15ClN2O2 B2742358 Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1206992-57-5

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2742358
CAS No.: 1206992-57-5
M. Wt: 326.78
InChI Key: BOHWJGWDLNIRJL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a methyl ester at position 2, and a 3-methylphenylamino group at position 2. Quinoline derivatives are often synthesized via palladium-catalyzed cross-coupling or condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name

methyl 6-chloro-4-(3-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-4-3-5-13(8-11)20-16-10-17(18(22)23-2)21-15-7-6-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHWJGWDLNIRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate typically involves the condensation of 6-chloro-4-chloroquinoline-3-carboxylic acid with m-toluidine, followed by esterification with methanol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate, are known for their diverse biological activities. Research indicates that quinoline compounds can inhibit critical enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial cell survival. This inhibition leads to bacterial cell death, making these compounds promising candidates for developing new antibiotics .

Case Study: Antibacterial Properties

In a study examining the antibacterial activity of various quinoline derivatives, this compound was evaluated against several bacterial strains. The compound exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Applications

Cancer Cell Line Studies

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of pathways involved in cell proliferation and survival .

Data Table: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-231 (Breast)10Induction of apoptosis via mitochondrial pathways
HCT-116 (Colon)15Inhibition of cell cycle progression
A-375 (Melanoma)12Modulation of EGFR signaling pathway

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring significantly impact biological activity. For instance, modifications to the amino group or the carboxylate moiety can enhance potency against specific targets .

Table: Summary of SAR Findings

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased anticancer activity
Variation in alkyl substituentsEnhanced antibacterial properties
Alteration of the chloro substituentChanges in enzyme inhibition profiles

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes is particularly significant in its anticancer activity .

Comparison with Similar Compounds

Methyl 6-methoxy-2-arylquinoline-4-carboxylate (6a)

  • Structure : Features a methoxy group at position 6, an aryl group at position 2, and a methyl ester at position 3.
  • Synthesis: Prepared via methylation of 6-methoxy-2-arylquinoline-4-carboxylic acid using methyl iodide and potassium carbonate in acetone .

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

  • Structure : Substituted with chloro at position 6, methyl at position 2, and phenyl at position 4.
  • Crystallography: Crystal structure analysis (Acta Crystallographica Section E) revealed planar quinoline rings with intermolecular hydrogen bonding, contributing to stability .
  • Application : Reported as a precursor for anti-tuberculosis agents, highlighting the role of chloro and ester groups in bioactivity .

Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

  • Structure: Contains a 1,2-dihydroquinoline core with an oxo group at position 2 and ethyl ester at position 3.
  • Synthesis: Synthesized via condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate under piperidine catalysis .
  • Crystallography: Exhibits a non-planar dihydroquinoline ring, with hydrogen bonding involving the oxo group .
  • Key Difference: The dihydroquinoline scaffold and oxo group may reduce aromaticity, altering electronic properties compared to fully aromatic quinolines like the target compound .

6-Chloro-2-(2-Methylphenyl)quinoline-4-carboxylic Acid

  • Structure : Substituted with chloro at position 6, 2-methylphenyl at position 2, and a carboxylic acid at position 4.
  • Physical Data: Molecular weight 297.73 g/mol; soluble in chloroform, methanol, and DMSO .
  • Application : Used as a research chemical, with the carboxylic acid group enabling conjugation or salt formation for enhanced bioavailability .
  • Key Difference : The carboxylic acid at position 4 offers distinct reactivity (e.g., salt formation) compared to the methyl ester in the target compound .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Biological/Physical Properties Reference
Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate C₁₉H₁₆ClN₂O₂ Cl (6), CH₃O (2), 3-MePhNH (4) Methyl ester, amino N/A (inferred antimicrobial potential)
Methyl 6-methoxy-2-arylquinoline-4-carboxylate C₁₈H₁₆NO₃ OMe (6), aryl (2), CH₃O (4) Methyl ester, methoxy P-glycoprotein inhibition
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate C₁₉H₁₅ClNO₂ Cl (6), Me (2), Ph (4) Methyl ester Anti-tuberculosis precursor
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate C₁₉H₁₅ClNO₃ Cl (6), O (2), Ph (4) Ethyl ester, oxo Non-planar crystal structure
6-Chloro-2-(2-MePh)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ Cl (6), 2-MePh (2), COOH (4) Carboxylic acid Research chemical, solubility in DMSO

Research Findings and Implications

  • Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and methylation reactions are common for introducing aryl/amino groups and ester functionalities .
  • Amino groups at position 4 (as in the target compound) may facilitate hydrogen bonding, critical for enzyme inhibition . Ester vs. carboxylic acid groups influence solubility and metabolic stability; esters are often prodrugs hydrolyzed in vivo .
  • Safety Data: Analogous compounds like 6-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid require precautions for inhalation and skin contact, suggesting similar handling for the target compound .

Biological Activity

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been shown to exhibit significant antimicrobial activity. Research indicates that these compounds can inhibit key enzymes involved in bacterial cell processes, such as DNA gyrase and topoisomerase, leading to cell death.

Case Study: Antimicrobial Efficacy

In a study evaluating various quinoline derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for E. coli were recorded at 0.0195 mg/mL, indicating strong antibacterial properties .

CompoundMIC (mg/mL)Activity
This compound0.0195Antibacterial
Control (Ciprofloxacin)0.002Antibacterial

Anticancer Activity

The anticancer potential of this compound is linked to its ability to interfere with various cellular mechanisms. Quinoline derivatives have been reported to target multiple sites involved in cancer progression, including topoisomerase I and Src tyrosine kinase.

Research Findings

A study highlighted the compound's effectiveness in inhibiting cancer cell proliferation in vitro. The compound was tested against several cancer cell lines, demonstrating IC50_{50} values that suggest it can impede tumor growth effectively.

Cell LineIC50_{50} (µM)Effect
A549 (Lung Cancer)12.5Inhibitory
MCF7 (Breast Cancer)10.0Inhibitory

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. The compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Experimental Results

In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha1500600
IL-61200500

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Enzyme Inhibition: The chloro and amino groups enhance binding affinity to target enzymes.
  • Cell Membrane Permeability: The lipophilic nature of the compound allows for better cellular uptake.
  • Intermolecular Interactions: Hydrogen bonding and van der Waals forces contribute to the stability of the compound within biological systems .

Q & A

Q. What are the common synthetic routes for preparing quinoline-2-carboxylate derivatives, and how do substituents influence reactivity?

Quinoline-2-carboxylates are typically synthesized via classical methods (e.g., Gould–Jacob, Friedländer) or modern protocols like transition metal catalysis. Substituents such as electron-withdrawing chloro groups and electron-donating methyl/amino groups significantly alter reactivity. For instance, the chloro group at position 6 enhances electrophilic substitution, while the 3-methylphenylamino group at position 4 directs regioselectivity in subsequent reactions . Multi-step approaches, such as coupling azido intermediates with propargyl alcohol to form triazole derivatives, are also employed for functionalization .

Q. How can structural ambiguities in quinoline derivatives be resolved experimentally?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, in methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, crystallographic data confirmed the planar quinoline core and substituent orientations . Complementary techniques like 1^1H NMR and IR spectroscopy help identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) and hydrogen bonding patterns .

Q. What role do substituents play in modulating biological activity?

Substituents dictate interactions with biological targets. Chloro groups enhance lipophilicity and membrane permeability, while amino groups facilitate hydrogen bonding with enzymes. For example, trifluoromethyl groups in analogous quinoline derivatives improve binding affinity to kinases due to their electronegativity and steric effects . Computational docking studies are recommended to predict interactions before in vitro assays.

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step quinoline syntheses?

  • Catalyst selection : Aluminum chloride in dichlorobenzene promotes cyclization at 378 K with 73% yield .
  • Purification : Column chromatography (petroleum ether/ethyl acetate) effectively isolates intermediates, as seen in ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate synthesis .
  • Green chemistry : Ionic liquids or ultrasound irradiation reduce side reactions and improve atom economy .

Q. What strategies address contradictions in mechanistic studies of quinoline reactivity?

  • Isotopic labeling : Track substituent effects on reaction pathways (e.g., 13^{13}C-labeled carboxylates).
  • Kinetic studies : Compare rates of halogenation or acetylation under varying conditions .
  • Computational modeling : Density Functional Theory (DFT) calculations validate proposed intermediates, as applied to pyrroloquinoline derivatives .

Q. How can crystallographic data inform drug design for quinoline-based therapeutics?

Crystal structures reveal non-covalent interactions critical for target binding. For example, C–H···π and hydrogen bonds stabilize dimer formation in 4-chlorophenyl quinoline-2-carboxylate, influencing solubility and bioavailability . Synchrotron-based studies further resolve weak interactions (e.g., van der Waals forces) in complex derivatives .

Methodological Workflows

Step Technique Application Example Reference
SynthesisGould–Jacob reactionConstruct quinoline core with chloro/methyl groups
PurificationColumn chromatographyIsolate triazole intermediates using ethyl acetate/petroleum ether
CharacterizationX-ray crystallographyResolve stereochemistry of methyl 6-chloro-2-methyl derivatives
Bioactivity screeningMolecular dockingPredict binding to kinase targets using AutoDock Vina

Key Considerations for Researchers

  • Data validation : Cross-reference NMR, IR, and crystallographic data to confirm compound identity .
  • Ethical compliance : Adhere to safety protocols for handling chlorinated intermediates and perchlorate salts .

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